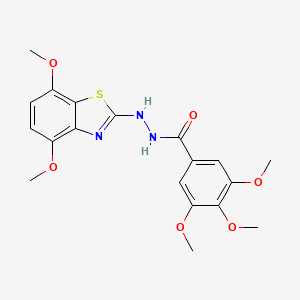

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

2.1 Anticancer Activity:

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies suggest that the compound may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Reactive oxygen species generation |

2.2 Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties against bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans.

Material Science Applications

3.1 Photovoltaic Materials:

Due to its unique electronic properties, this compound has potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells.

3.2 Organic Light Emitting Diodes (OLEDs):

The compound's photophysical properties make it suitable for use in OLEDs. Research is ongoing to explore its effectiveness as an emitting layer material, which could lead to advancements in display technologies.

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer effects on various cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells.

Case Study 2: Antimicrobial Testing

A collaborative study between several universities assessed the antimicrobial efficacy of this compound against common pathogens. The findings indicated that it inhibited bacterial growth effectively at concentrations above 15 µM.

Mecanismo De Acción

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

4,7-Dimethoxy-1,3-benzothiazol-2-amine: A related compound with similar structural features but different biological activities.

N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have been studied for their antibacterial properties and share a similar benzothiazole core.

Actividad Biológica

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C18H22N4O5S

- Molecular Weight : 402.45 g/mol

- CAS Number : 851988-12-0

Synthesis

The synthesis of this compound typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzohydrazide. The reaction is often facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in a solvent like DMF (dimethylformamide) under controlled conditions.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

| Study | Compound | Effect |

|---|---|---|

| Benzothiazole Derivative | Induced apoptosis in cancer cells | |

| DMB (related compound) | Inhibited LPS-induced inflammation in RAW264.7 cells |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. For instance, related derivatives have been reported to suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB activation in various cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes and inhibiting enzyme activity .

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : Interacting with specific enzymes involved in cell proliferation and inflammation.

- Cytokine Modulation : Altering the production of cytokines that mediate inflammatory responses.

Case Studies

- Anticancer Study : A study involving a similar benzothiazole compound showed a significant reduction in tumor size in vivo when administered to mice bearing tumors. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Research : In a model of acute inflammation induced by LPS (lipopolysaccharide), treatment with a related compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Propiedades

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-24-11-6-7-12(25-2)17-15(11)20-19(29-17)22-21-18(23)10-8-13(26-3)16(28-5)14(9-10)27-4/h6-9H,1-5H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQMIEYSFOMGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.